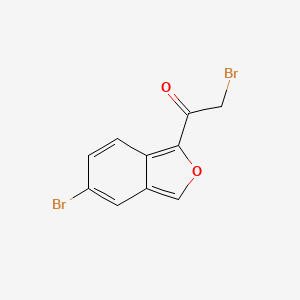
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is a chemical compound with the molecular formula C10H6O2Br2 and a molecular weight of 317.96 g/mol It is characterized by the presence of a benzofuran ring substituted with bromine atoms at specific positions, making it a brominated benzofuran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- typically involves the bromination of benzofuran derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromoacetophenone in the presence of a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction proceeds through a series of steps including condensation and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran ketones or acids.
Reduction: Formation of benzofuran alcohols or alkanes.
Scientific Research Applications
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and benzofuran ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Another brominated ethanone with a phenyl group instead of a benzofuran ring.
Ethanone, 2-bromo-1-(5-fluoro-2-benzofuranyl)-: A similar compound with a fluorine atom instead of a second bromine atom.
Uniqueness
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is unique due to the presence of two bromine atoms and a benzofuran ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Properties
Molecular Formula |
C10H6Br2O2 |
|---|---|
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-benzofuran-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-4-9(13)10-8-2-1-7(12)3-6(8)5-14-10/h1-3,5H,4H2 |
InChI Key |
FLNNCMZVXKVUOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(OC=C2C=C1Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Chlorophenyl)methyl]boronic acid](/img/structure/B11822392.png)
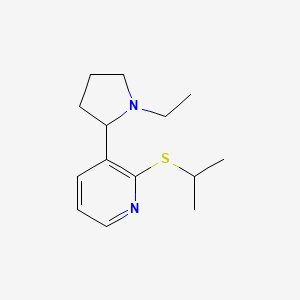
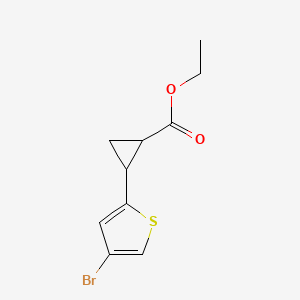
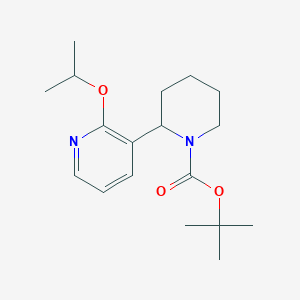
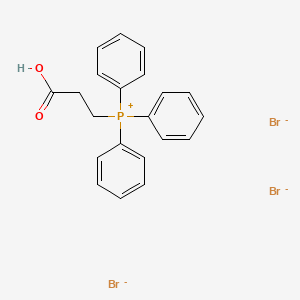
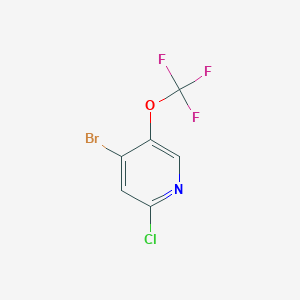
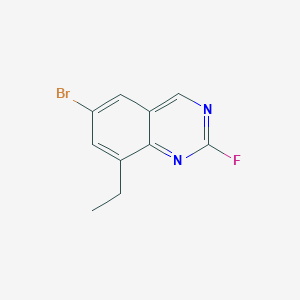
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
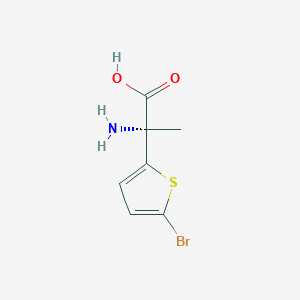
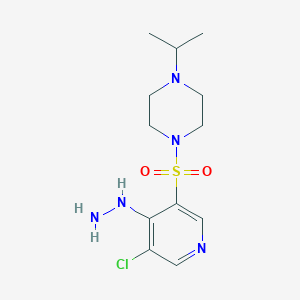
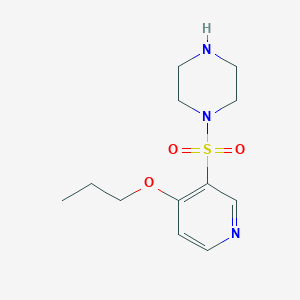
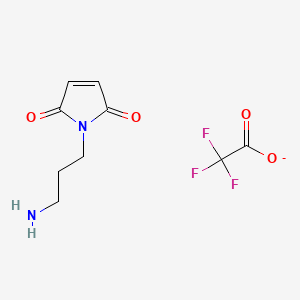
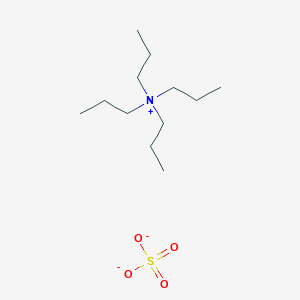
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
